molecular formula C8H8ClNO3 B3109808 Methyl 6-chloro-3-methoxypicolinate CAS No. 175965-90-9

Methyl 6-chloro-3-methoxypicolinate

Cat. No.: B3109808
CAS No.: 175965-90-9
M. Wt: 201.61 g/mol
InChI Key: JQSHDEVBGHBTIY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9) is a high-purity chemical building block with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . This compound is a pyridine derivative ester, characterized by its chloro and methoxy functional groups which make it a versatile intermediate in synthetic and medicinal chemistry research. Its primary research value lies in its application as a key precursor in the synthesis of complex heterocyclic scaffolds, particularly in the development of central nervous system (CNS) active compounds . Scientific literature demonstrates the use of closely related picolinate esters in the optimization of novel tricyclic lactams, which serve as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor subtype 1 (M1) . These M1 PAMs are investigated for their potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia . The compound's structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of potential drug candidates. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-3-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHDEVBGHBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 6 Chloro 3 Methoxypicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 6-chloro-3-methoxypicolinate, a combination of one-dimensional and multi-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectral Assignment

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the pyridine (B92270) ring. The two aromatic protons are expected to appear as distinct doublets due to their coupling. The methoxy (B1213986) and methyl ester protons will each exhibit a singlet in the upfield region of the spectrum.

Based on established chemical shift principles for substituted pyridines, the following assignments can be predicted:

Proton Predicted Chemical Shift (ppm) Multiplicity
H-47.40-7.60d
H-57.10-7.30d
OCH₃ (ester)3.90-4.00s
OCH₃ (ether)3.80-3.90s
d: doublet, s: singlet

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR chemical shifts for this compound are as follows:

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ester)164-166
C-6 (C-Cl)150-152
C-3 (C-OCH₃)155-157
C-2145-147
C-4120-122
C-5115-117
OCH₃ (ester)52-54
OCH₃ (ether)55-57

Multi-dimensional NMR Techniques for Complex Structural Elucidation

While one-dimensional NMR provides foundational data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of complex structures, including derivatives of this compound.

COSY experiments establish proton-proton coupling networks, confirming the connectivity of adjacent protons in the pyridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the protonated carbons (C-4 and C-5).

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons (C-2, C-3, C-6, and the carbonyl carbon) by observing their correlations with the aromatic and methyl protons. For instance, the methyl ester protons would show an HMBC correlation to the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₈ClNO₃), the calculated monoisotopic mass is 201.0193 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that closely matches this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) could include:

Loss of the methyl group from the ester (-•CH₃).

Loss of the methoxy group from the ester (-OCH₃).

Loss of the entire methyl ester group (-COOCH₃).

Loss of chlorine (-Cl).

Cleavage of the methoxy group on the pyridine ring.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Functional Group Characteristic Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Carbonyl stretch1720-1740
C-O (ester)Stretch1250-1300
C-O (aryl ether)Asymmetric stretch1230-1270
C-O (aryl ether)Symmetric stretch1020-1075
C=C, C=N (aromatic ring)Ring stretching1400-1600
C-ClStretch600-800

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Although specific crystallographic data for this compound is not widely published, analysis of a closely related isomer, Methyl 6-chloronicotinate, reveals a nearly planar molecule with the dihedral angle between the pyridine ring and the ester group being minimal. Similar planarity would be expected for this compound. Intermolecular interactions such as π-π stacking and weak hydrogen bonds would likely play a significant role in the crystal packing.

Role of Methyl 6 Chloro 3 Methoxypicolinate in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Versatile Synthetic Intermediate for Organic Compounds

Methyl 6-chloro-3-methoxypicolinate and its close chemical relatives serve as crucial starting materials for a variety of organic compounds. The reactivity of the chloro- and methoxy-substituted pyridine (B92270) ring allows for a range of chemical transformations, making it a valuable intermediate. A primary application of this chemical's structural motif is in the synthesis of advanced agricultural chemicals.

One of the most notable uses of a structurally similar picolinate (B1231196) is in the multi-step synthesis of Halauxifen-methyl (B1255740), a modern herbicide. chemicalbook.comthieme-connect.com In synthetic pathways leading to this herbicide, a picolinate core is fundamental. The process often involves cross-coupling reactions, such as the Suzuki reaction, to build the biaryl system characteristic of the final product. chemicalbook.com For example, a key step involves the coupling of a boronic acid with a chlorinated picolinate derivative, demonstrating the utility of the chloro-substituent as a handle for carbon-carbon bond formation. chemicalbook.com The synthesis of Halauxifen-methyl highlights how precursors like substituted picolinates are essential for creating complex, commercially important organic molecules. thieme-connect.com

The general synthetic route can be summarized in key stages, showcasing the transformation of simpler materials into a complex final product.

Key Synthetic Stages Leading to Halauxifen-Methyl

Stage Description Key Reagents Reference
Ring Formation/Functionalization De novo synthesis of the pyridine ring or functionalization of a pre-existing pyridine. Varies by route; may involve cyclization. chemicalbook.com
Cross-Coupling A Suzuki reaction is often employed to create the biaryl linkage between the picolinate ring and a substituted phenyl ring. Boronic acid, Palladium catalyst. chemicalbook.com

| Final Modifications | Subsequent deprotection or modification steps to yield the final active herbicide molecule. | Acids or bases for deprotection. | chemicalbook.com |

Contribution to the Synthesis of Bioactive Heterocyclic Compounds

The structure of this compound is particularly well-suited for the synthesis of bioactive heterocyclic compounds. Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are foundational to many pharmaceuticals and agrochemicals. The picolinate structure is a privileged scaffold in this domain.

The development of 6-aryl-picolinate herbicides, including Halauxifen-methyl, is a direct result of synthetic efforts that began with earlier picolinic acid herbicides like aminopyralid. acs.orgacs.org Researchers discovered that picolinate analogs exhibited potent herbicidal activity against a wide range of broadleaf weeds. acs.org Halauxifen-methyl functions as a synthetic auxin herbicide, which is cleaved within the plant to its active carboxylate form. chemicalbook.com This mode of action provides highly effective weed control at significantly lower application rates than older auxin herbicides. chemicalbook.comthieme-connect.com

The strategic placement of substituents on the picolinate ring is crucial for this bioactivity. For instance, the development of one highly active herbicide involved the introduction of a fluorine atom at the 2'-position of the aryl ring attached to the picolinate core, significantly enhancing its herbicidal efficacy. acs.org This demonstrates how the picolinate intermediate serves as a platform for fine-tuning the biological properties of the final compound. Beyond herbicides, related chlorinated picolinates, such as Methyl 6-chloronicotinate, are used to synthesize other bioactive agents, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Retinoid X Receptor (RXR) ligands, which have clinical applications. sigmaaldrich.com

Picolinate Scaffold in the Construction of Complex Chemical Architectures

The picolinate scaffold is a fundamental structural motif used to construct complex and functionally diverse chemical architectures. Its journey from simple soil breakdown products to the core of sophisticated synthetic herbicides illustrates its importance. acs.orgacs.org The discovery of picloram (B1677784), an early picolinic acid herbicide, originated from the identification of 4-amino-3,5,6-trichloropicolinic acid in soil samples where experimental compounds had been applied. acs.org

This initial discovery catalyzed extensive research into picolinate analogs, leading to the highly active 6-aryl-picolinate (6-AP) class of herbicides. acs.orgacs.org The 6-AP structure represents a significant step up in chemical complexity, featuring a phenyl group attached to the picolinate core. This architectural evolution allows for precise modifications that can enhance potency and tailor the compound's environmental profile. acs.org For example, a directed synthesis effort focused on introducing a metabolic handle into the 6-AP scaffold was undertaken to improve its degradation in soil. acs.org This ability to systematically modify the picolinate framework makes it an invaluable tool for chemists designing molecules with specific biological and physical properties, from potent herbicides to potential therapeutic agents.

Research into Agrochemical Applications of Picolinate Analogs

Mechanism-Based Herbicide Discovery and Development within the Picolinate (B1231196) Class

The discovery of picolinate herbicides is rooted in understanding their mechanism of action as synthetic auxins. Early compounds like picloram (B1677784), commercialized in the 1960s, demonstrated potent herbicidal activity, particularly against deep-rooted perennial weeds. nih.gov However, issues such as soil persistence and potential damage to subsequent crops spurred further research. nih.gov

The development process for new picolinate herbicides often involves using existing successful compounds as a template for modification. nih.govresearchgate.net A key strategy has been the modification of the picolinic acid core, particularly at the 6-position. For instance, researchers reported that replacing the chlorine atom at the 6-position of 2-picolinic acid herbicides with an aryl group resulted in excellent herbicidal activities. nih.gov This approach led directly to the discovery and launch of novel herbicides such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govresearchgate.net

This mechanism-based approach focuses on enhancing the molecule's interaction with its target protein in the plant. Picolinate herbicides bind to specific auxin-binding proteins (ABPs), distinct from the binding proteins for natural auxins like indole-3-acetic acid (IAA). nih.gov For example, 2-picolinic acid synthetic auxins tend to bind to the AFB5 receptor (auxin-signaling F-box protein 5) rather than the TIR1 receptor favored by IAA. nih.gov By modifying the chemical structure, scientists aim to improve this binding affinity and, consequently, the herbicidal effect. The introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been identified as a promising strategy for discovering new synthetic auxin herbicides with potentially broader weed control spectrums. nih.gov

Structure-Activity Relationship (SAR) Investigations for Herbicidal Potency within Synthetic Auxins

Structure-Activity Relationship (SAR) studies are fundamental to modern herbicide design. SAR investigates how the chemical structure of a compound correlates with its biological activity, providing a roadmap for optimizing herbicidal potency and selectivity. nih.govnih.gov For synthetic auxins like the picolinates, SAR focuses on how different substituents on the picolinic acid ring influence the molecule's ability to act as an effective herbicide. biorxiv.org

The type and position of chemical groups (substituents) on the picolinate ring and its associated moieties are critical for biological activity. Research has shown that even minor changes can lead to significant differences in herbicidal efficacy.

Key findings from SAR studies on picolinate analogs include:

6-Position Substitution: Replacing the chlorine atom at the 6-position of picloram with a phenyl-substituted pyrazole (B372694) group is a successful strategy for creating new herbicidal molecules. nih.gov

Substituents on Attached Rings: When an aryl group is attached, the nature and position of its substituents are crucial. For example, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, placing substituents like fluorine, chlorine, or methoxy (B1213986) at the 2 and 4 positions of the phenyl ring resulted in superior activity compared to substitution at the 3 position. nih.gov

Electronic Properties: Both strong electron-withdrawing groups (e.g., nitro) and strong electron-donating groups (e.g., amino, hydroxyl) on the attached phenyl ring can decrease inhibitory activity. nih.gov In other cases, compounds with electron-withdrawing substituents on an attached indazole ring showed better activity. nih.gov

4-Position Substitution: In studies on 6-indazolyl-2-picolinic acids, substituents at the 4-position of the indazole ring led to superior herbicidal activity compared to those at the 5, 6, or 7 positions. nih.gov

The following table summarizes the observed influence of substituent patterns on the herbicidal activity of various picolinate analogs.

Picolinate Analog Series Substituent Position Effect on Activity Reference
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids2 and 4 positions of the phenyl ringSuperior inhibitory activity nih.gov
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids3 position of the phenyl ringReduced inhibitory activity nih.gov
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsPhenyl ring (strong electron-donating/withdrawing groups)Decreased inhibitory activity nih.gov
6-Indazolyl-2-picolinic Acids4 position of the indazole ringSuperior inhibitory activity nih.gov
6-Indazolyl-2-picolinic Acids5 position of the indazole ringPoor inhibitory activity nih.gov

Chemical Modifications for Tuned Agrochemical Performance

A primary example is the evolution from early picolinates like picloram and clopyralid (B1669233) to newer generations. nih.gov Scientists have systematically replaced the chlorine atom at the 6-position with various heterocyclic rings, such as pyrazole and indazole, to create new chemical entities. researchgate.netnih.govnih.gov This has led to compounds with significantly improved performance. For instance, by modifying clopyralid with substituted pyrazole rings, researchers developed compounds that exhibited better post-emergence herbicidal activity and a broader weed spectrum than the parent compound. nih.gov Similarly, modifying picloram by replacing the 6-position chlorine with a phenyl-substituted pyrazole led to a new potential lead structure for novel herbicides. nih.gov

These modifications can result in compounds with dramatically increased potency. One study found a representative compound from a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid series to have an IC₅₀ value (the concentration required to inhibit 50% of a biological process) 62 times lower than that of picloram. nih.gov Another compound from a similar series was 45 times more potent than the commercial herbicide halauxifen-methyl in inhibiting the root growth of Arabidopsis thaliana. nih.gov

The table below highlights key chemical modifications and their impact on the performance of picolinate herbicides.

Parent Compound Chemical Modification Resulting Compound/Series Performance Outcome Reference
PicloramReplaced 6-Cl with a phenyl-substituted pyrazole6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsPotential for new, highly potent herbicides. Compound V-7 was 45x more potent than halauxifen-methyl. nih.gov
ClopyralidReplaced 6-Cl with a substituted pyrazolyl ring3-Chloro-6-Pyrazolyl-2-Picolinic Acid DerivativesBetter post-emergence activity and broader weed spectrum than clopyralid. nih.gov
PicloramReplaced 6-Cl with a 6-aryl group6-Aryl-2-Picolinates (e.g., Halauxifen-methyl)Discovery of new, commercially successful herbicides. nih.gov
Picolinic Acid CoreIntroduction of a 6-indazolyl group6-Indazolyl-2-picolinic AcidsExcellent inhibitory properties; some compounds showed significantly greater root inhibition than picloram. nih.gov

Computational Chemistry and Theoretical Modeling of Picolinate Compounds

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for calculating the energy, electron density, and other physical properties of molecules, providing a balance between accuracy and computational cost. mdpi.comnih.gov For picolinate (B1231196) compounds, DFT is instrumental in elucidating their reactivity and the pathways of chemical reactions.

Research Findings:

Electronic Structure: DFT calculations can determine the distribution of electrons within a molecule, identifying key regions for chemical reactions. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict where a molecule is likely to act as an electron donor or acceptor. For a compound like Methyl 6-chloro-3-methoxypicolinate, DFT can map the molecular electrostatic potential (MEP), highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, studies on similar picolinate derivatives use DFT to identify key nucleophilic and electrophilic regions to understand interactions with biological targets. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and ester groups are typically electron-rich, while the chlorinated carbon and the carbonyl carbon are relatively electron-poor.

Reaction Pathways: DFT is extensively used to model the mechanisms of chemical reactions. mdpi.com It allows for the calculation of the geometries and energies of reactants, transition states, and products. researchgate.net This information is used to determine the activation energy barriers for different potential reaction pathways, thereby identifying the most likely mechanism. mdpi.comnih.gov For example, in the synthesis or modification of picolinates, DFT can model reaction steps such as nucleophilic aromatic substitution, predicting the regioselectivity and feasibility of the reaction under various conditions.

Below is a table illustrating the types of electronic properties that can be calculated for a picolinate compound using DFT.

Table 1: Illustrative DFT-Calculated Electronic Properties

PropertyDescriptionSignificance for Picolinates
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)A 3D map of charge distribution.Visually identifies sites for electrophilic and nucleophilic attack.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

While DFT is powerful, it is computationally intensive. For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) are more suitable. nih.gov

Molecular Mechanics (MM): MM uses classical physics (force fields) to model molecules as a collection of atoms held together by spring-like bonds. nih.gov It is used to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and the identification of stable conformations.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. nih.govyoutube.com This provides a "movie" of molecular motion, revealing dynamic processes such as conformational changes, protein folding, and ligand binding. youtube.comyoutube.com

Research Findings:

Conformational Analysis: For a molecule like this compound, several single bonds allow for rotation, leading to different spatial arrangements or conformations. The substituents on the pyridine ring (chloro, methoxy, and methyl ester groups) create steric and electronic effects that influence which conformations are most stable. The principles are similar to those for substituted cyclohexanes, where bulky groups prefer equatorial positions to minimize steric hindrance (1,3-diaxial interactions). libretexts.orglibretexts.org For the picolinate, MD simulations can explore the rotational energy landscape of the methoxy and methyl ester groups to identify low-energy, stable conformers. The orientation of the methoxy group and the planarity of the methyl ester relative to the pyridine ring are key conformational features.

This table shows a hypothetical conformational analysis for the two key rotatable bonds in this compound.

Table 2: Example of Conformational Analysis Parameters

Rotatable BondDescription of ConformationExpected Relative StabilityReasoning
Aryl-OCH₃Coplanar vs. Perpendicular to the ringCoplanar is often more stableMaximizes electronic conjugation, but can be influenced by steric clashes with adjacent groups.
Aryl-C(O)OCH₃Orientation of the ester group (s-cis vs. s-trans)s-trans is typically more stableMinimizes steric repulsion between the carbonyl oxygen and the ring's nitrogen or hydrogen atoms. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Methodology in Picolinate Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netyoutube.com The fundamental principle is that the activity of a chemical is determined by its structural properties.

QSAR Methodology:

Data Collection: A dataset of picolinate compounds with experimentally measured biological activity (e.g., herbicidal activity, enzyme inhibition) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.comnih.gov

Model Validation and Prediction: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov A validated QSAR model can then be used to predict the activity of new, untested picolinate compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Research Findings:

QSAR studies on various classes of compounds, including those structurally related to picolinates, have successfully identified key molecular features responsible for their biological effects. mdpi.com For a series of picolinate derivatives, a QSAR model might reveal that herbicidal activity is positively correlated with the molecule's hydrophobicity (described by LogP) and negatively correlated with the energy of its LUMO. Such a model provides actionable insights for designing more potent compounds.

The table below lists common descriptors used in QSAR studies that would be relevant for picolinate research.

Table 3: Common Molecular Descriptors in QSAR

Descriptor ClassExample DescriptorProperty Represented
PhysicochemicalLogPHydrophobicity/Lipophilicity
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability
TopologicalWiener IndexMolecular branching and size
StericMolar Refractivity (MR)Molecular volume and polarizability
GeometricalMolecular Surface AreaSize and shape of the molecule

Computational Prediction of Molecular Interactions

Understanding how a molecule like this compound interacts with its biological target (e.g., an enzyme or receptor) is crucial for explaining its mechanism of action. Computational methods, particularly molecular docking, are essential for predicting and analyzing these interactions. phcogres.com

Research Findings:

Binding Site Identification: The first step is often to identify potential binding sites or cavities on the surface of the target protein. phcogres.com

Molecular Docking: Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on how well they fit, both sterically and electronically.

Interaction Analysis: Post-docking analysis reveals the specific molecular interactions that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: Between the ligand's hydrogen bond donors/acceptors (e.g., the picolinate's nitrogen and oxygen atoms) and residues in the protein.

Hydrophobic Interactions: Involving the nonpolar regions of the ligand, such as the pyridine ring itself.

Halogen Bonds: The chlorine atom on the picolinate ring can act as an electrophilic region, forming a stabilizing interaction with a nucleophilic atom (like oxygen or sulfur) in the protein.

van der Waals Forces: General attractive or repulsive forces between atoms.

Computational tools can predict these interactions, providing a structural hypothesis for the molecule's activity that can be tested experimentally. nih.gov For example, docking a picolinate derivative into its target enzyme can suggest which amino acid residues are critical for binding, guiding site-directed mutagenesis experiments to validate the predicted binding mode. nih.gov

Emerging Research Frontiers and Future Prospects for Methyl 6 Chloro 3 Methoxypicolinate

Integration into Catalyst Development and Ligand Design

The inherent electronic and steric properties of picolinate (B1231196) structures make them attractive candidates for ligand design in catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can act as coordination sites for a wide range of metal ions. ontosight.ai The specific substituents on the picolinate ring can further modulate the ligand's properties and, consequently, the catalytic activity and selectivity of the resulting metal complex.

While direct research into the catalytic applications of Methyl 6-chloro-3-methoxypicolinate is still in its nascent stages, the broader family of picolinate ligands has seen significant use. Picolinic acid and its derivatives are known to be effective bidentate chelating agents for numerous transition metals, including copper, zinc, and molybdenum. ontosight.aiwikipedia.org For instance, molybdenum(VI) dioxide complexes stabilized by substituted picolinic acids have been shown to be robust and effective catalysts for cyclodehydration reactions, which are crucial in the synthesis of bioactive oxazolines and thiazolines. The substituents on the picolinate ligand in these cases play a critical role in enhancing the stability and efficiency of the catalyst.

The chloro and methoxy (B1213986) groups of this compound are expected to significantly influence its coordination chemistry. The electron-withdrawing nature of the chlorine atom can affect the electron density at the nitrogen atom, thereby influencing the metal-ligand bond strength. The methoxy group, with its steric bulk and potential for secondary interactions, could play a role in defining the geometry of the catalytic pocket. These features suggest that this compound could be a valuable ligand for fine-tuning the performance of catalysts in various organic transformations, including asymmetric catalysis where subtle steric and electronic effects are paramount for achieving high enantioselectivity. nih.govrsc.org

Table 1: Potential Catalytic Applications of Picolinate-Based Ligands

Catalytic ApplicationMetal CenterRole of Picolinate LigandPotential Advantage of this compound
Oxidation Catalysis Manganese, IronStabilize high-valent metal speciesEnhanced stability and tunable redox potential
Polymerization Zinc, MagnesiumControl polymer chain growth and stereochemistryFine-tuning of polymer properties through ligand modification
Cross-Coupling Reactions Palladium, NickelModulate catalytic activity and selectivityImproved catalyst lifetime and substrate scope
Asymmetric Hydrogenation Rhodium, IridiumCreate a chiral environment around the metal centerPotential for high enantioselectivity due to defined steric and electronic properties

Exploration in Advanced Materials Science Applications

The rigid and functionalizable nature of the pyridine ring makes picolinate derivatives promising building blocks for advanced materials. Research into pyridine dicarboxylic acids has demonstrated their potential as monomers for the synthesis of sustainable polyesters with unique properties. wur.nlresearchgate.net These materials are being explored as alternatives to petroleum-based plastics.

In this context, this compound could serve as a valuable monomer or a precursor to monomers for the creation of novel functional polymers. The presence of the chloro and methoxy groups offers handles for further chemical modification, allowing for the tailoring of polymer properties such as thermal stability, solubility, and chemical resistance. For example, the chlorine atom could be a site for cross-linking reactions or for the introduction of other functional groups through nucleophilic substitution.

Another exciting frontier in materials science is the development of Metal-Organic Frameworks (MOFs). acs.org These are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Picolinates have been successfully employed as ligands in the construction of MOFs. researchgate.netnih.govrsc.org The resulting frameworks can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The specific functionalities of this compound could lead to the formation of MOFs with tailored pore sizes and chemical environments, potentially enhancing their performance in specific applications like iodine capture. youtube.com

Table 2: Potential Applications of this compound in Materials Science

Material TypeRole of this compoundPotential Properties and Applications
Functional Polymers Monomer or modified monomerEnhanced thermal stability, chemical resistance, and tunable optical or electronic properties for use in coatings, membranes, or electronic devices.
Metal-Organic Frameworks (MOFs) Organic linkerHigh surface area materials for gas storage (e.g., CO2, H2), selective separation of gases or liquids, and heterogeneous catalysis.
Coordination Polymers LigandMaterials with interesting magnetic, optical, or electrical properties for applications in sensing or data storage.

Sustainable and Green Chemistry Approaches in Picolinate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of picolinates is an area where such advancements are being actively pursued.

Traditional methods for the synthesis of picolinic acids often involve strong oxidizing agents and harsh reaction conditions. wikipedia.org However, recent research has focused on developing more environmentally benign alternatives. One promising approach is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been shown to be effective for the synthesis of picolinate and picolinic acid derivatives at ambient temperature. nih.govrsc.org Such catalytic systems offer a greener route to these valuable compounds. Furthermore, a patent describes a one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt, highlighting a move towards simpler and more environmentally friendly industrial processes. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another key avenue for the sustainable synthesis of picolinates. The enzymatic oxidation of 3-hydroxyanthranilic acid to form picolinic acid has been reported, demonstrating the potential for biological systems to produce these compounds under mild conditions. nih.gov The development of engineered enzymes could enable the selective and efficient synthesis of specifically substituted picolinates like this compound from renewable feedstocks.

Advanced Methodologies for Structural Diversification and Library Synthesis

The ability to rapidly generate a wide variety of structurally related compounds is crucial for drug discovery and the development of new materials. This compound, with its multiple functionalization points, is an excellent candidate for the creation of chemical libraries through diversity-oriented synthesis. magtech.com.cnimperial.ac.uknih.govrsc.org

The chlorine atom on the pyridine ring is a particularly useful handle for structural diversification. It can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. nih.govacs.org Late-stage functionalization strategies, where key structural modifications are introduced at the end of a synthetic sequence, are particularly powerful for generating diverse libraries from a common intermediate. mdpi.comnih.gov For example, a C-H fluorination followed by SNAr has been shown to be an effective method for the late-stage functionalization of complex pyridines. nih.govacs.org

The ester and methoxy groups also offer opportunities for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to form amides or other esters. The methoxy group could potentially be cleaved to a hydroxyl group, providing another site for derivatization. By systematically varying the substituents at these different positions, it is possible to generate a large and diverse library of picolinate derivatives based on the this compound scaffold.

Table 3: Potential Reactions for the Structural Diversification of this compound

Position of ModificationReaction TypePotential ReagentsResulting Functional Group
6-Chloro Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsAmino, Alkoxy, Thioether
2-Methoxycarbonyl Hydrolysis followed by Amide Coupling1. LiOH, H2O; 2. Amine, Coupling agent (e.g., HATU)Carboxamide
3-Methoxy Ether CleavageBBr3Hydroxyl
Pyridine Ring C-H C-H Activation/FunctionalizationTransition metal catalystsAryl, Alkyl, etc.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-chloro-3-methoxypicolinate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of precursor pyridine derivatives. For example, analogous compounds (e.g., methyl 6-chloro-3-(trifluoromethyl)picolinate) are synthesized via refluxing in polar aprotic solvents like DMF or acetonitrile at 75–120°C, often with catalysts such as sodium methylsulfinate or potassium carbonate. Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purification . Key variables affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric ratios of reagents.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., methoxy and chloro groups). For instance, the methoxy group typically resonates at ~3.9 ppm (1^1H) and ~52 ppm (13^13C), while aromatic protons appear between 7–8 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., calculated for C8H7ClNO3C_8H_7ClNO_3: 200.01 g/mol). Fragmentation patterns help identify functional groups (e.g., loss of COOCH3_3 fragment) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Flash Chromatography : Preferred for intermediate purification using silica gel and solvent gradients (e.g., ethyl acetate/hexane).
  • Recrystallization : Final purification can be achieved using solvents like methanol or ethanol, leveraging solubility differences at low temperatures .

Q. How should this compound be stored to ensure stability, and what analytical methods detect degradation?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) or 1^1H NMR (appearance of carboxylic acid peaks at ~12 ppm) .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy group) using silyl ethers to direct substitution to the chloro position.
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization. Optimize ligand choice (e.g., PPh3_3) to enhance selectivity .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

  • Methodological Answer :

  • Analytical Cross-Validation : Compare results using multiple techniques (e.g., DSC for melting point, HPLC for purity).
  • Crystallography : Resolve structural ambiguities via single-crystal XRD (using SHELX programs for refinement), which clarifies molecular packing and polymorphism .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in agrochemical research?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce substituents (e.g., trifluoromethyl, sulfonamide) via SNAr reactions or metal-catalyzed couplings. For example, replace the chloro group with amines under Pd catalysis.
  • Biological Assays : Test derivatives for pesticidal activity using in vitro enzyme inhibition assays (e.g., acetylcholinesterase) and in vivo insect models .

Data Contradiction Analysis

  • Case Study : Conflicting solubility data in water (e.g., 0.5 mg/mL vs. 1.2 mg/mL).
    • Resolution : Re-evaluate purity via LC-MS (>98% by area) and test under controlled conditions (pH 7.0, 25°C). Differences may arise from residual solvents or polymorphic forms .

Safety and Compliance

  • Handling Protocols : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (see SDS for analogues). Neutralize waste with dilute NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.